Cas no 29214-62-8 (2-Butenoic acid,3-(acetyloxy)-, ethyl ester)

2-Butenoic acid, 3-(acetyloxy)-, ethyl ester is a specialized ester compound with notable reactivity due to its α,β-unsaturated carbonyl structure and acetyloxy functional group. This configuration makes it a valuable intermediate in organic synthesis, particularly for acetylation and esterification reactions. Its unsaturated backbone allows for further derivatization, including Michael additions or polymerizations. The ethyl ester moiety enhances solubility in organic solvents, facilitating its use in homogeneous reaction systems. This compound is often employed in fine chemical and pharmaceutical applications where controlled functional group manipulation is required. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and nucleophiles.
2-Butenoic acid,3-(acetyloxy)-, ethyl ester structure
29214-62-8 structure
Product Name:2-Butenoic acid,3-(acetyloxy)-, ethyl ester
CAS No:29214-62-8
MF:C8H12O4
MW:172.178483009338
CID:255440
PubChem ID:5363789
Update Time:2025-05-20

2-Butenoic acid,3-(acetyloxy)-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,3-(acetyloxy)-, ethyl ester
    • (-)-COREY LACTONE DIOL
    • ethyl 3-acetoxy-2-butenoate
    • 3-Acetoxy-2-butenoic acid ethyl ester
    • 3-Acetoxy-2-butensaeure-aethylester
    • 3-acetoxy-crotonic acid ethyl ester
    • 3-Acetoxy-crotonsaeure-aethylester
    • 3-Acetyloxy-2-butenoic acid ethyl ester
    • Acetyl-enol-acetessigsaeure-aethylester
    • ethyl 3-acetoxybut-2-enoate
    • Edaravone Impurity 5
    • 2-Butenoic acid, 3-(acetyloxy)-, ethyl ester, (Z)-
    • NSC-167587
    • 29214-62-8
    • 26805-39-0
    • DTXSID501229266
    • SCHEMBL11126166
    • NS00050194
    • Ethyl 3-(acetoxy)crotonate
    • NSC167587
    • ethyl (Z)-3-acetyloxybut-2-enoate
    • Inchi: 1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5-
    • InChI Key: VSCUAMOPAHJJTA-WAYWQWQTSA-N
    • SMILES: O(C(/C=C(/C)\OC(C)=O)=O)CC

Computed Properties

  • Exact Mass: 172.07356
  • Monoisotopic Mass: 172.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6A^2
  • XLogP3: 0.8

Experimental Properties

  • Density: 1.069
  • Boiling Point: 215.4°Cat760mmHg
  • Flash Point: 98.6°C
  • Refractive Index: 1.441
  • PSA: 52.6
  • LogP: 1.01640

2-Butenoic acid,3-(acetyloxy)-, ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB36821-100mg
2-Butenoic acid, 3-(acetyloxy)-, ethyl ester
29214-62-8 ≥95%
100mg
$1667.00 2024-04-20

Additional information on 2-Butenoic acid,3-(acetyloxy)-, ethyl ester

Compound CAS No. 29214-62-8: 2-Butenoic Acid, 3-(Acetyloxy)-, Ethyl Ester

Compound CAS No. 29214-62-8, also known as ethyl 3-(acetyloxy)-2-butenoate, is a versatile organic compound with significant applications in various industries, including food additives, perfumery, and pharmaceuticals. This compound is a derivative of 2-butenoic acid, which is a four-carbon unsaturated carboxylic acid with a double bond between carbons 1 and 2. The 3-(acetyloxy) substituent adds complexity to the molecule, enhancing its reactivity and functionality.

The ethyl ester form of this compound, ethyl 3-(acetyloxy)-2-butenoate, is particularly valuable due to its stability and solubility properties. Recent studies have highlighted its role in flavor enhancement and its potential as a precursor in the synthesis of more complex molecules. For instance, researchers have explored its use in the development of bioactive compounds that exhibit antioxidant and anti-inflammatory properties.

One of the most notable advancements in the study of this compound involves its application in the food industry. Scientists have discovered that ethyl 3-(acetyloxy)-2-butenoate can be used as a natural flavor enhancer, providing a fruity and floral aroma that enhances the taste of various food products. This discovery has led to increased interest in its use as an additive in beverages, confectioneries, and processed foods.

In the field of perfumery, this compound has gained recognition for its ability to contribute to the creation of complex fragrance profiles. Its unique scent profile makes it an ideal ingredient for perfumes targeting floral and citrus notes. Recent research has also explored its compatibility with other fragrance components, leading to innovative blends that are both long-lasting and appealing.

From a chemical synthesis perspective, ethyl 3-(acetyloxy)-2-butenoate serves as an intermediate in the production of more complex organic molecules. Its reactivity under specific conditions allows for the formation of derivatives with enhanced bioavailability or pharmacological activity. For example, studies have shown that it can be used as a precursor in the synthesis of drugs targeting specific receptors involved in pain management.

The stability of this compound under various storage conditions has been a focal point of recent investigations. Researchers have found that proper storage at controlled temperatures significantly extends its shelf life without compromising its chemical integrity. This finding is crucial for manufacturers who rely on consistent product quality for their formulations.

In terms of environmental impact, there has been growing interest in understanding the biodegradation pathways of ethyl 3-(acetyloxy)-2-butenoate. Studies indicate that it undergoes rapid microbial degradation under aerobic conditions, making it an environmentally friendly option compared to some synthetic alternatives.

Moreover, advancements in analytical techniques have improved our ability to characterize this compound with greater precision. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided deeper insights into its molecular structure and purity levels.

Looking ahead, ongoing research continues to uncover new applications for compound CAS No. 29214-62-8 across diverse fields. Its versatility as both a flavoring agent and a chemical intermediate positions it as an essential component in modern industrial processes.

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